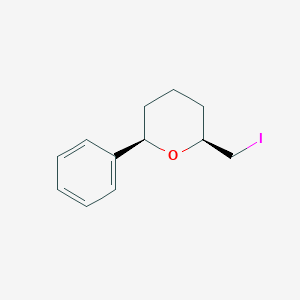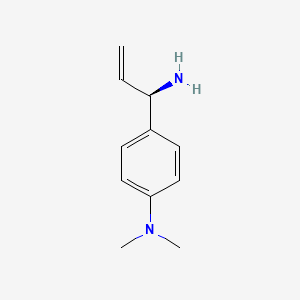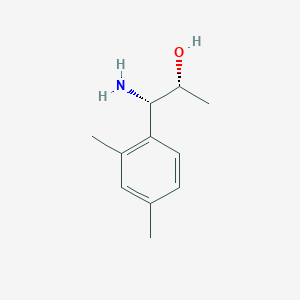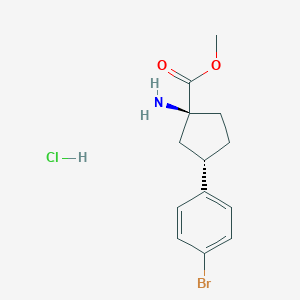
(1R)-1-Phenylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-Phenylpropane-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a chiral diamine with a phenyl group attached to the first carbon of the propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenylpropane-1,3-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 1-phenyl-1,3-dinitropropane using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 1-phenyl-1,3-diketone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation in a fixed-bed reactor or reductive amination in a continuous stirred-tank reactor are common approaches. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-Phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R)-1-Phenylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-Phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-Phenylpropane-1,3-diamine: The enantiomer of (1R)-1-Phenylpropane-1,3-diamine, with similar chemical properties but different biological activity.
1-Phenylethane-1,2-diamine: A structurally similar compound with a shorter carbon chain.
1-Phenylbutane-1,4-diamine: A compound with a longer carbon chain, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the specific positioning of the phenyl group and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R)-1-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 |
Clave InChI |
PLDPCRJUQLPMNU-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CCN)N |
SMILES canónico |
C1=CC=C(C=C1)C(CCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)



![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)

![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)



